molecular formula C22H21N3O3S B11309557 5-amino-1-(3-methoxybenzyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one

5-amino-1-(3-methoxybenzyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B11309557
M. Wt: 407.5 g/mol
InChI Key: KXPZPPZNRNBRRZ-UHFFFAOYSA-N
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Description

5-amino-1-(3-methoxybenzyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that features a unique combination of functional groups, including an amino group, methoxybenzyl group, thiazole ring, and a pyrrolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3-methoxybenzyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, which can be synthesized via the Hantzsch thiazole synthesis. This involves the condensation of a thioamide with a haloketone under acidic conditions.

Next, the thiazole intermediate is coupled with a methoxybenzylamine derivative through a nucleophilic substitution reaction. The final step involves the formation of the pyrrolone ring, which can be achieved through cyclization reactions involving the amino group and a suitable carbonyl compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the thiazole ring or the carbonyl group in the pyrrolone core, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydro or tetrahydro derivatives.

    Substitution: Introduction of alkyl or acyl groups at the amino or methoxy positions.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it a versatile intermediate in synthetic chemistry.

Biology

The compound’s structural features suggest potential biological activity. It could be investigated for its interactions with various biological targets, such as enzymes or receptors, which may lead to the discovery of new pharmaceuticals or biochemical tools.

Medicine

Given its potential biological activity, this compound could be explored for therapeutic applications. It might exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activity, depending on its interactions with specific molecular targets.

Industry

In the materials science field, the compound could be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism by which 5-amino-1-(3-methoxybenzyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The thiazole and pyrrolone rings could play a crucial role in these interactions, potentially affecting signal transduction pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-(3-methoxybenzyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one
  • 5-amino-1-(3-methoxybenzyl)-4-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one
  • 5-amino-1-(3-methoxybenzyl)-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one

Uniqueness

The unique combination of functional groups in this compound distinguishes it from similar compounds. The presence of both methoxybenzyl and methoxyphenyl groups, along with the thiazole and pyrrolone rings, provides a distinct set of chemical and biological properties that can be leveraged for various applications.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C22H21N3O3S

Molecular Weight

407.5 g/mol

IUPAC Name

5-imino-1-[(3-methoxyphenyl)methyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-3-ol

InChI

InChI=1S/C22H21N3O3S/c1-27-16-8-6-15(7-9-16)18-13-29-22(24-18)20-19(26)12-25(21(20)23)11-14-4-3-5-17(10-14)28-2/h3-10,13,23,26H,11-12H2,1-2H3

InChI Key

KXPZPPZNRNBRRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)CC4=CC(=CC=C4)OC)O

Origin of Product

United States

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